1-(4-Ethylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2.2ClH/c1-5-14(3,4)18-12-13(17)11-16-9-7-15(6-2)8-10-16;;/h5,13,17H,1,6-12H2,2-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPRJKPARZBHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC(C)(C)C=C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride, commonly referred to by its CAS number 1184988-11-1, is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 345.3 g/mol. Its structure features a piperazine moiety, which is often associated with diverse biological activities including central nervous system effects and interactions with neurotransmitter systems.
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within the cell. Notably, it has been studied in the context of:
- Cereblon E3 Ubiquitin Ligase Modulation : The compound has been identified as a potential modulator of cereblon E3 ligase, a critical component in the ubiquitin-proteasome system that regulates protein degradation. This mechanism is significant in oncology, as targeting this pathway can lead to the degradation of oncogenic proteins .
Biological Activity Data
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits selective cytotoxic effects against cancer cell lines. |
| Protein Interaction | Binds to cereblon E3 ligase, facilitating targeted degradation of specific proteins. |
| Neurotransmitter Modulation | Potential effects on neurotransmitter systems due to piperazine structure. |
Case Studies and Research Findings
Research has highlighted several key studies that elucidate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Mechanistic Insights : Another investigation focused on the compound's interaction with cereblon E3 ligase, revealing that it effectively recruits target proteins for ubiquitination and subsequent degradation, thereby impacting cellular pathways involved in tumor growth .
- Neuropharmacological Effects : Given its piperazine structure, preliminary research indicates possible modulation of neurotransmitter systems, which could have implications for neuropsychiatric disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s propan-2-ol backbone is a recurring feature in bioactive molecules. Key structural analogs differ in substituents on the piperazine ring and the ether-linked side chain:
Key Observations :
Pharmacological and Physicochemical Properties
Beta-Blocker Analogs (e.g., Timolol Maleate)
Timolol Maleate, a non-cardioselective beta-blocker, shares the propan-2-ol backbone but replaces the piperazine with a morpholin-4-yl-thiadiazolyl group. This structural difference confers membrane-stabilizing activity absent in the target compound .
Antimicrobial and Antifungal Derivatives
Compounds like 1-[4-(2-hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)-propan-2-ol dihydrochloride () exhibit structural similarity but include aromatic phenoxy groups linked to antimicrobial activity. The target compound’s alkenyl ether may reduce potency against bacterial biofilms compared to phenolic analogs .
Piperazine-Based Antipsychotics
The 4-ethylpiperazine moiety is common in antipsychotics (e.g., aripiprazole derivatives). The target compound’s lack of aromaticity in the ether group may limit dopamine receptor affinity compared to chlorophenoxy-containing analogs ().
Solubility and Salt Forms
The dihydrochloride salt form is critical for solubility across analogs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
